molecular formula C18H19N3O3S B3444042 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide

3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B3444042
M. Wt: 357.4 g/mol
InChI Key: MKZKIBNYBNTYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a piperazine ring, and a benzisothiazole group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms. The benzisothiazole group is a fused ring system containing a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the benzisothiazole group might participate in electrophilic aromatic substitution reactions .

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures to prevent exposure and potential harm. This might include using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-24-16-8-4-3-7-15(16)20-10-12-21(13-11-20)18-14-6-2-5-9-17(14)25(22,23)19-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZKIBNYBNTYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.